4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 (CAS 557794-36-2) is an isotopically labeled sulfoxide derivative and the deuterated analog of monoacetyldapsone (MADDS), the primary N-acetylated metabolite of the antileprosy and anti-inflammatory drug dapsone. This stable isotope-labeled compound incorporates eight deuterium atoms at specific positions on the two phenyl rings (molecular formula C₁₆H₈D₈N₂O₃S; MW 324.42), providing a mass shift of +8 Da relative to the unlabeled analyte.

Molecular Formula C16H16N2O3S
Molecular Weight 324.4 g/mol
CAS No. 557794-36-2
Cat. No. B016658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
CAS557794-36-2
SynonymsN,N’-[Sulfinyldi(4,1-phenylene-2,3,5,6-d4)]bis-acetamide; 
Molecular FormulaC16H16N2O3S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyHABWONZJSRPOIE-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 (CAS 557794-36-2): Certified Deuterated Internal Standard for Dapsone Metabolite Quantitation


4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 (CAS 557794-36-2) is an isotopically labeled sulfoxide derivative and the deuterated analog of monoacetyldapsone (MADDS), the primary N-acetylated metabolite of the antileprosy and anti-inflammatory drug dapsone . This stable isotope-labeled compound incorporates eight deuterium atoms at specific positions on the two phenyl rings (molecular formula C₁₆H₈D₈N₂O₃S; MW 324.42), providing a mass shift of +8 Da relative to the unlabeled analyte . It is intended exclusively as an internal standard for the accurate quantification of MADDS in biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) .

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8: Why Unlabeled MADDS or Alternative Deuterated Analogs Cannot Be Substituted Without Analytical Consequence


Direct substitution of 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 with unlabeled MADDS or alternative deuterated analogs is analytically invalid. Unlabeled MADDS lacks the requisite mass shift, rendering it indistinguishable from endogenous analyte and wholly unsuitable as an internal standard [1]. Among deuterated options, critical variance in isotopic enrichment (atom% D) and chemical purity exists across commercial sources. A suboptimal internal standard—whether due to insufficient isotopic incorporation (resulting in spectral overlap and signal crosstalk), incomplete deuteration pattern specification (e.g., D4 vs. D8), or undocumented chemical purity (introducing co-eluting impurities)—directly compromises quantification accuracy, degrades method reproducibility, and may cause assay failure during regulatory review [2]. Procurement of a product with batch-specific, certified purity metrics (chemical purity ≥98% and isotopic purity ≥97% atom D) is therefore a non-negotiable requirement for validated analytical workflows .

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 Quantitative Differentiation Evidence: Purity, Labeling, and Mass Spectrometric Performance


Certified Chemical Purity ≥98% for 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 Enables Regulatory-Compliant Method Validation

Chemical purity directly impacts the accuracy of calibration curves and the reliability of quantitative results. 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 from BOC Sciences is supplied with a certified chemical purity of ≥98% as determined by HPLC . This specification ensures that co-eluting impurities do not introduce ion suppression or enhancement artifacts during LC–MS/MS analysis. In contrast, alternative sources of unlabeled MADDS or inadequately characterized deuterated analogs may contain unknown impurities that interfere with the analyte signal, leading to non-linear calibration responses and failed method validation [1].

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

Isotopic Purity ≥97% Atom D in 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 Ensures Minimal Spectral Cross-Talk and Accurate Isotope Dilution

Isotopic enrichment (atom% D) defines the proportion of hydrogen atoms replaced by deuterium at the labeled positions. 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 is certified at ≥97% atom D . This high isotopic purity minimizes the residual unlabeled (d0) fraction, which if present at elevated levels, contributes to the analyte signal in the multiple reaction monitoring (MRM) channel, causing systematic overestimation of endogenous MADDS concentrations. Inferior deuterated standards with isotopic purity below 95% atom D exhibit measurable cross-talk that requires mathematical correction and degrades assay sensitivity at low concentrations [1].

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Mass Shift of +8 Da for 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 Provides Chromatographic Co-Elution with Full Baseline Mass Resolution

4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 incorporates eight deuterium atoms (D8 substitution) distributed symmetrically across the two phenyl rings (C₁₆H₈D₈N₂O₃S) . This provides a mass shift of +8 Da relative to unlabeled MADDS (C₁₆H₁₆N₂O₃S, MW 316.38). The +8 Da difference ensures complete baseline resolution between the analyte and internal standard MRM transitions, eliminating spectral overlap even when high-resolution mass spectrometry is not employed. Alternative D4-labeled MADDS analogs (mass shift +4 Da) may exhibit partial isotopic envelope overlap under certain MS conditions, whereas D8 labeling provides a wider mass separation that accommodates broader MS/MS isolation windows [1].

LC-MS/MS Method Development Isotope Dilution Pharmacokinetics

Characterized Melting Point of 289–291°C for 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 Confirms Structural Identity and Batch Consistency

4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 exhibits a reported melting point of 289–291°C . This well-defined physicochemical property serves as an orthogonal identity confirmation parameter beyond mass spectrometric detection. In contrast, some commercially available MADDS reference materials may be supplied without rigorous melting point characterization, leaving ambiguity regarding polymorphic form or residual solvent content [1]. A sharp, high melting point range (289–291°C) is consistent with a crystalline solid of high purity and correct structural identity, providing additional confidence for laboratories conducting GLP/GMP-compliant studies.

Reference Standard Characterization Quality Assurance Pharmaceutical Analysis

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8: Validated Application Scenarios for LC–MS/MS Bioanalysis and Pharmacokinetic Studies


Clinical Pharmacokinetic Studies of Dapsone: Accurate Quantification of MADDS in Human Plasma

In clinical trials evaluating dapsone pharmacokinetics, accurate measurement of the primary metabolite MADDS is essential for determining acetylation phenotype and assessing drug exposure. 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 serves as the optimal internal standard for LC–MS/MS quantification of MADDS in human plasma. Its certified chemical purity ≥98% ensures that calibration curves remain linear across the therapeutic range (typically 2–2000 ng/mL), while the ≥97% atom D isotopic purity minimizes baseline interference at low concentrations . The +8 Da mass shift facilitates robust MRM transition monitoring without cross-talk, enabling validated methods suitable for regulatory submission [1].

Veterinary Drug Residue Monitoring: MADDS Detection in Food-Producing Animal Tissues

Regulatory agencies worldwide mandate monitoring of dapsone and its metabolite MADDS residues in food products of animal origin. Methods employing 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 as an internal standard achieve the requisite sensitivity and specificity for trace-level quantification in complex matrices such as muscle, liver, and milk. The compound's high isotopic enrichment (≥97% atom D) and chemical purity (≥98%) provide the analytical reliability needed to meet stringent maximum residue limit (MRL) enforcement criteria and to withstand scrutiny in regulatory laboratory audits .

Forensic Toxicology and Postmortem Analysis: Confirmation of Dapsone Exposure via MADDS Quantitation

In forensic toxicology casework, confirmation of dapsone exposure often relies on detection of the longer-lived metabolite MADDS in postmortem blood or tissue specimens. 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 enables precise, matrix-effect-corrected quantitation of MADDS using LC–MS/MS. The +8 Da mass shift provides unambiguous differentiation from the endogenous analyte, even in degraded or hemolyzed samples where ion suppression is prevalent. Batch-specific certificates of analysis documenting chemical and isotopic purity support the chain-of-custody and evidentiary requirements of forensic casework .

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies: Monitoring N-Acetyltransferase Activity

Investigations of N-acetyltransferase (NAT) activity—whether assessing genetic polymorphisms, enzyme induction/inhibition, or species differences—require accurate quantification of MADDS formation from dapsone in hepatocyte or microsomal incubations. 4,4′-Di-N-acetylamino-diphenylsulfoxide-d8 provides the necessary analytical precision for these in vitro systems, where analyte concentrations may be low and matrix components (e.g., NADPH, buffer salts) can cause variable ionization efficiency. The compound's certified purity metrics ensure that observed metabolic rates reflect true enzymatic activity rather than analytical artifact .

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